

In-depth Technical Guide: Spectral Properties of C.I. Mordant Red 94

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Mordant red 94*

Cat. No.: *B12377907*

[Get Quote](#)

A comprehensive analysis of the spectral characteristics of the azo dye **C.I. Mordant Red 94** remains elusive despite extensive investigation. This guide outlines the available information and highlights the significant gaps in the current scientific literature regarding its quantitative spectral properties and the detailed experimental protocols for their determination.

Introduction to C.I. Mordant Red 94

C.I. Mordant Red 94 is a single azo dye with the chemical formula $C_{17}H_{14}N_5NaO_7S$.^[1] Its systematic IUPAC name is sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate. The compound is registered under CAS number 61931-83-7 and has a molecular weight of approximately 455.38 g/mol .^[1] Primarily used in the textile industry, mordant dyes like **C.I. Mordant Red 94** are applied to fabrics with a mordant to fix the dye, enhancing its fastness properties.

Physicochemical Properties

A summary of the key physicochemical identifiers for **C.I. Mordant Red 94** is provided in the table below.

Property	Value	Source
CI Name	Mordant Red 94	World Dye Variety
CI Number	18841	World Dye Variety
Chemical Class	Single Azo Dye	World Dye Variety
CAS Number	61931-83-7	PubChem
Molecular Formula	C ₁₇ H ₁₄ N ₅ NaO ₇ S	PubChem
Molecular Weight	455.38 g/mol	World Dye Variety
IUPAC Name	sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate	PubChem

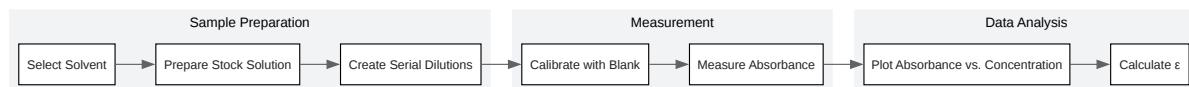
Spectral Properties: A Data Deficit

A thorough search of scientific databases and literature has revealed a significant lack of quantitative data on the spectral properties of **C.I. Mordant Red 94**. Specific parameters such as the maximum absorption wavelength (λ_{max}), molar extinction coefficient (ϵ), maximum emission wavelength (λ_{em}), and fluorescence quantum yield (Φ) are not publicly available.

This absence of data prevents the creation of a detailed quantitative summary and highlights an area requiring further experimental investigation. For researchers and professionals in drug development, where precise spectral characteristics are crucial for applications like bio-imaging and photodynamic therapy, this information gap is a critical limitation.

General Experimental Protocols for Azo Dye Spectral Analysis

While specific protocols for **C.I. Mordant Red 94** are unavailable, general methodologies for the spectral analysis of azo dyes can be described. These protocols provide a foundational framework for any future experimental work on this compound.


UV-Visible Absorption Spectroscopy

The absorption spectrum of an azo dye is typically measured using a UV-Visible spectrophotometer.

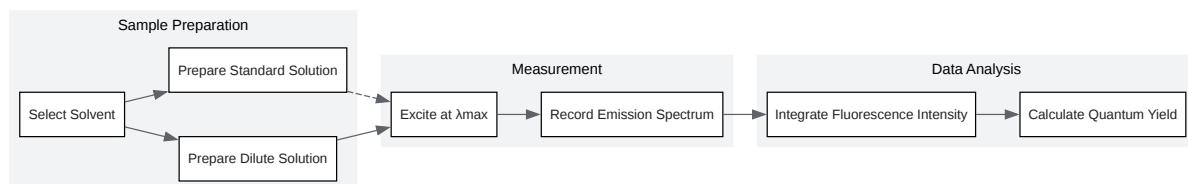
Methodology:

- **Solvent Selection:** A suitable solvent must be chosen in which the dye is soluble and that does not absorb in the spectral region of interest. Common solvents for azo dyes include water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
- **Solution Preparation:** A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent. A series of dilutions are then made to obtain solutions of varying concentrations.
- **Spectrophotometer Setup:** The spectrophotometer is calibrated using a blank solution (the pure solvent). The wavelength range is typically set from 200 to 800 nm to cover the UV and visible regions.
- **Measurement:** The absorbance of each diluted solution is measured at the wavelength of maximum absorption (λ_{max}).
- **Data Analysis:** A calibration curve of absorbance versus concentration is plotted. According to the Beer-Lambert law, this should yield a straight line, from which the molar extinction coefficient (ϵ) can be calculated.

The workflow for this process can be visualized as follows:

[Click to download full resolution via product page](#)

UV-Visible Absorption Spectroscopy Workflow


Fluorescence Spectroscopy

To determine the emission properties of a dye, a spectrofluorometer is used.

Methodology:

- **Sample Preparation:** As with absorption spectroscopy, a dilute solution of the dye in a suitable solvent is prepared. The concentration should be low enough to avoid inner filter effects.
- **Instrumentation:** The spectrofluorometer is used to excite the sample at its absorption maximum (λ_{max}) or another appropriate wavelength.
- **Emission Scan:** The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.
- **Quantum Yield Determination:** The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is often determined by a comparative method, using a standard compound with a known quantum yield. The absorbance of the sample and the standard at the excitation wavelength are matched, and their integrated fluorescence intensities are compared.

The general workflow for fluorescence spectroscopy is outlined below:

[Click to download full resolution via product page](#)

Fluorescence Spectroscopy Workflow

Signaling Pathways and Applications in Drug Development

There is no information available in the scientific literature to suggest that **C.I. Mordant Red 94** is involved in any biological signaling pathways or has direct applications in drug development. Mordant dyes are typically used for their coloring properties in the textile and staining industries and are not generally designed for biological or pharmaceutical applications.

Conclusion

While the chemical identity of **C.I. Mordant Red 94** is well-established, a significant void exists in the scientific literature regarding its quantitative spectral properties. This lack of data on its absorption, emission, and fluorescence characteristics is a major impediment to its potential consideration for applications beyond traditional dyeing, particularly in fields like biomedical research and drug development. The general experimental protocols outlined in this guide can serve as a starting point for future research to characterize the spectral properties of this dye comprehensively. Such studies are essential to unlock the full potential of this and similar compounds in modern scientific and technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Spectral Properties of C.I. Mordant Red 94]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12377907#spectral-properties-of-c-i-mordant-red-94>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com